molecular formula C14H16ClN3O B6130366 N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No. B6130366
M. Wt: 277.75 g/mol
InChI Key: NRBBLGNKWBEXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzofuro pyrimidine derivatives, which have been found to possess diverse biological activities.

Mechanism of Action

The mechanism of action of N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site of tubulin and prevents the formation of microtubules, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth in vivo. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride in lab experiments is its potent cytotoxic activity against cancer cells. This compound can be used as a tool compound to study the mechanism of action of tubulin inhibitors and to develop novel anticancer agents. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride. One of the potential areas of research is the development of novel analogs with improved solubility and potency. Additionally, this compound can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Furthermore, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, can be explored. Overall, the research on N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has significant implications for the development of novel anticancer agents and the treatment of various diseases.

Synthesis Methods

The synthesis of N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can be achieved through a multi-step process. The first step involves the condensation of 2-aminobenzofuran and ethyl acetoacetate in the presence of a base to form a benzofuro pyrimidine intermediate. The intermediate is then subjected to a series of reactions, including alkylation with butyl bromide, hydrolysis, and salt formation with hydrochloric acid, to yield the final product.

Scientific Research Applications

N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

properties

IUPAC Name

N-butyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.ClH/c1-2-3-8-15-14-13-12(16-9-17-14)10-6-4-5-7-11(10)18-13;/h4-7,9H,2-3,8H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBBLGNKWBEXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=NC2=C1OC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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